molecular formula C6H4ClF2N B15333203 3-(Chloromethyl)-2,5-difluoropyridine

3-(Chloromethyl)-2,5-difluoropyridine

Cat. No.: B15333203
M. Wt: 163.55 g/mol
InChI Key: DLZWYHJJTYKCQW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,5-difluoropyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a chloromethyl group and two fluorine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

  • Substituted pyridines (e.g., 3-(azidomethyl)-2,5-difluoropyridine)
  • Aldehydes (e.g., 3-(formyl)-2,5-difluoropyridine)
  • Carboxylic acids (e.g., 3-(carboxyl)-2,5-difluoropyridine)

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

3-(chloromethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2

InChI Key

DLZWYHJJTYKCQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCl)F)F

Origin of Product

United States

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